molecular formula C13H20O2 B14835594 2-Tert-butoxy-3-isopropylphenol

2-Tert-butoxy-3-isopropylphenol

Cat. No.: B14835594
M. Wt: 208.30 g/mol
InChI Key: OYYLMVORUQABTO-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-isopropylphenol is a phenolic derivative characterized by a tert-butoxy group (-OC(CH₃)₃) at the ortho position (C2) and an isopropyl group (-CH(CH₃)₂) at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.3 g/mol. The compound exhibits moderate steric hindrance due to its bulky substituents, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-3-propan-2-ylphenol

InChI

InChI=1S/C13H20O2/c1-9(2)10-7-6-8-11(14)12(10)15-13(3,4)5/h6-9,14H,1-5H3

InChI Key

OYYLMVORUQABTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-isopropylphenol typically involves the alkylation of 3-isopropylphenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 3-Isopropylphenol

    Reagent: Tert-butyl alcohol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Elevated temperature, solvent (e.g., toluene)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-Tert-butoxy-3-isopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-isopropylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing the compound’s reactivity and biological activity. The tert-butoxy and isopropyl groups can modulate the compound’s lipophilicity and steric properties, affecting its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Steric and Electronic Effects: The tert-butoxy group in this compound introduces both steric bulk and electron-withdrawing character, distinguishing it from alkyl-substituted analogs like 2,6-di-tert-butylphenol .
  • Synthetic Utility: Compared to 3-isopropylphenol, the target compound’s hindered structure may improve selectivity in coupling reactions or catalytic processes, similar to bulky phosphine ligands used in cross-coupling (as seen in compounds like Di-tert-butyl(3-isopropoxy-[1,1'-biphenyl]-2-yl)phosphine) .
  • Stability: While less thermally stable than 2,6-di-tert-butylphenol, the tert-butoxy group may enhance resistance to hydrolysis compared to smaller alkoxy substituents.

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